3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification steps to isolate the desired product. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens and the trifluoromethyl group makes it a suitable candidate for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted aniline derivatives
- Oxidized products such as nitro compounds
- Coupled products with extended aromatic systems
Scientific Research Applications
Chemistry: 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound finds applications in the production of agrochemicals, where its derivatives are used as active ingredients in pesticides and herbicides. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 2-Chloro-6-(trifluoromethoxy)aniline
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-Chlorobenzotrifluoride
Comparison: Compared to similar compounds, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline exhibits unique reactivity due to the combined presence of chlorine, fluorine, and trifluoromethyl groups. This combination enhances its chemical stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDSWEWAMCTWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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